Peptide 6A
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Overview
Description
Peptide 6A is a synthetic antimicrobial peptide derived from the skin secretions of South American frogs. It has been modified to enhance its antibacterial and anti-inflammatory properties. This peptide has shown significant potential in treating infections and reducing inflammation, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peptide 6A is synthesized using solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
For large-scale production, this compound can be synthesized using automated peptide synthesizers, which streamline the SPPS process. These machines allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide .
Chemical Reactions Analysis
Types of Reactions
Peptide 6A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and enhance its stability.
Reduction: Used to break disulfide bonds within the peptide, altering its conformation.
Substitution: Involves replacing specific amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as N,N-Diisopropylethylamine (DIPEA) and N-methyl-morpholine (NMM).
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, altered conformation, and improved biological activity .
Scientific Research Applications
Peptide 6A has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in innate immunity and its interaction with microbial membranes.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of antimicrobial coatings and materials
Mechanism of Action
Peptide 6A exerts its effects through multiple mechanisms:
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: This compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
Medusin-PT: Another antimicrobial peptide derived from frog skin secretions, with similar antibacterial properties.
LL-37: A human antimicrobial peptide with broad-spectrum activity against bacteria, viruses, and fungi.
Magainin: An antimicrobial peptide from frog skin with potent antibacterial and antifungal activities.
Uniqueness of Peptide 6A
This compound stands out due to its dual antibacterial and anti-inflammatory activities, making it a versatile therapeutic agent. Its ability to inhibit specific signaling pathways involved in inflammation further enhances its potential for treating inflammatory diseases .
Properties
IUPAC Name |
6-amino-2-[2-[[1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43N9O6/c1-13(25)18(33)30-15(8-5-11-28-23(26)27)21(36)32-12-6-9-17(32)20(35)29-14(2)19(34)31-16(22(37)38)7-3-4-10-24/h13-17H,3-12,24-25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,37,38)(H4,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMUACTOZLBLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43N9O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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